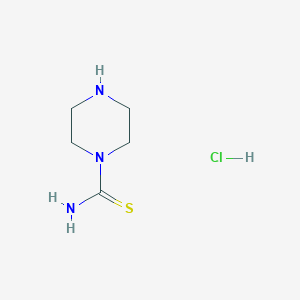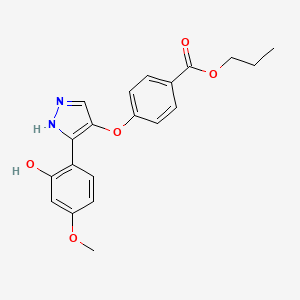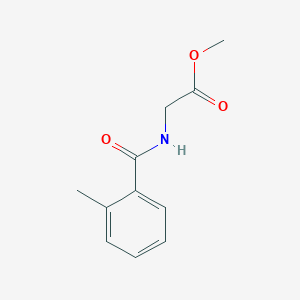![molecular formula C21H25N3O5S B2943852 N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 797775-03-2](/img/structure/B2943852.png)
N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a useful research compound. Its molecular formula is C21H25N3O5S and its molecular weight is 431.51. The purity is usually 95%.
BenchChem offers high-quality N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Coordination Behavior
One study elaborates on the synthesis of sterically demanding para-dimethoxyphenyl-substituted bis(pyrazol-1-yl)methane ligands and their coordination behavior toward Co(II) and a C-H activation reaction with Ce(IV) (Blasberg et al., 2010). This research highlights the structural flexibility and potential for creating complex metal-ligand assemblies, which could have implications for catalysis and material science.
Catalytic Behavior in Hydrogenation
Another study investigates (arene)ruthenium(II) complexes containing substituted bis(pyrazolyl)methane ligands and their catalytic behavior in the transfer hydrogenation of ketones (Carrión et al., 2007). This research provides insights into the design of new catalysts for organic synthesis, emphasizing the influence of ligand structure on catalytic activity.
Supramolecular Structures
Research on the incorporation of the 1,8-naphthalimide group into bis(pyrazolyl)methane ligands, which triggers the association of their rhenium(i) complexes into directionally ordered dimers in both solution and solid state, offers a glimpse into the potential for designing new materials with specific directional properties (Reger et al., 2005). This could be relevant for the development of advanced materials with tailored electronic or photonic properties.
COX-2 Inhibitory Activity
A study on the effect of the methanesulfonamide group on COX-2 inhibitory activity describes the synthesis of 1,5-diarylpyrazole derivatives and their potency as COX-2 inhibitors (Singh et al., 2004). While this research touches on pharmacological applications, it also underscores the versatility of pyrazole derivatives in medicinal chemistry, which could extend to other non-drug research applications, such as enzyme inhibition studies.
Interaction Studies
The study on interaction studies of methyl acetate in aqueous solutions of quinoxaline derivatives, including the effect of temperature and concentration, illustrates the complex interactions at play in mixed systems (Raphael et al., 2015). This research could have implications for understanding solute-solvent interactions in various scientific fields, including chemistry and materials science.
Wirkmechanismus
Mode of Action
For instance, BAS 556 SC has been reported to inhibit respiration in plant pathogenic fungi . Another compound, BAS 650 00 F, has been found to inhibit mitochondrial respiration in complex III (cytochrome bc1) of Oomycetes fungi
Biochemical Pathways
For example, bile acid sequestrants (BAS) have been found to lower plasma cholesterol, improve glycemic control in patients with type 2 diabetes, and regulate energy metabolism via receptors or receptor-independent mediated mechanisms .
Result of Action
For instance, BAS compounds used as bile acid sequestrants could lower plasma cholesterol and improve glycemic control .
Action Environment
Factors such as pH, temperature, and the presence of other substances can affect a compound’s stability, solubility, and overall effectiveness .
Eigenschaften
IUPAC Name |
N-[3-[3-(2,3-dimethoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O5S/c1-5-20(25)24-18(16-10-7-11-19(28-2)21(16)29-3)13-17(22-24)14-8-6-9-15(12-14)23-30(4,26)27/h6-12,18,23H,5,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCOCKLWDVWRPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C(=CC=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{3-[5-(2,3-dimethoxyphenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)methanone](/img/structure/B2943770.png)
![1-[(3,4-Dichlorophenyl)sulfonyl]-4-(4-methylphenyl)piperazine](/img/structure/B2943771.png)

![Methyl 4-[[2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetyl]amino]benzoate](/img/structure/B2943775.png)

![N~6~-(2-chlorobenzyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2943779.png)

![2-amino-N-[4-(difluoromethoxy)phenyl]benzamide](/img/structure/B2943781.png)


![N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2943786.png)
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2943788.png)
![2-({[4-(Methylthio)phenyl]amino}methyl)phenol](/img/structure/B2943789.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2943791.png)